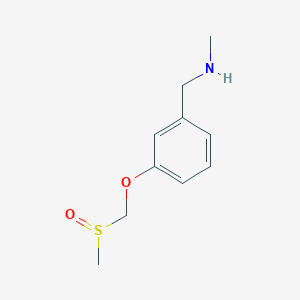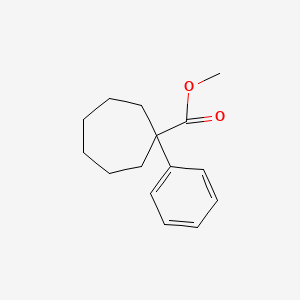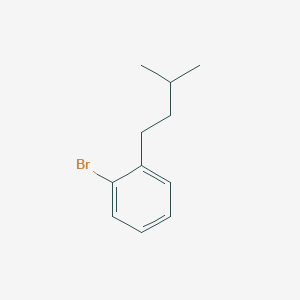
1-bromo-2-(3-methylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methylbutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(3-methylbutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-2-(3-methylbutyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-(3-methylbutyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene derivatives.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a chlorine atom.
Iodobenzene: Consists of a benzene ring substituted with an iodine atom.
Uniqueness: 1-Bromo-2-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties compared to other halobenzenes
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromo-2-(3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RTCIYBYOTYWPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
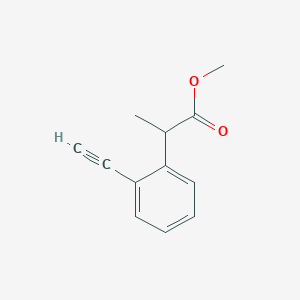
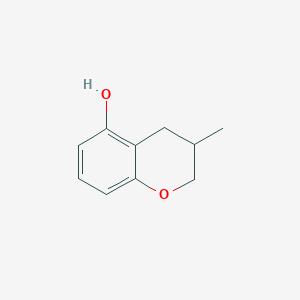
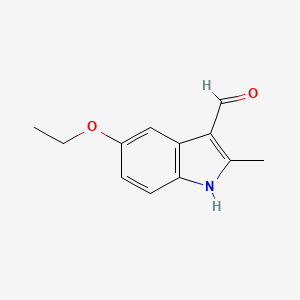

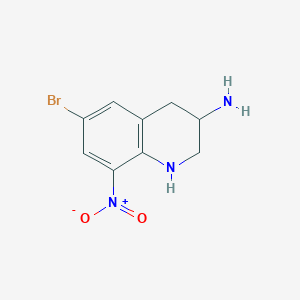
![[4-Methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate](/img/structure/B8433986.png)
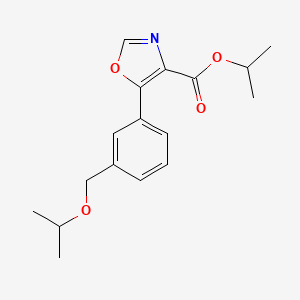
![Methyl 4-[4-(trifluoromethoxy)benzyl]benzoate](/img/structure/B8434006.png)
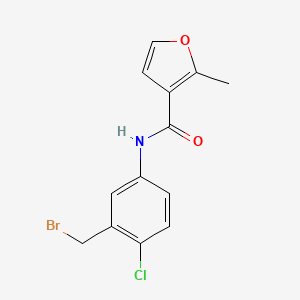
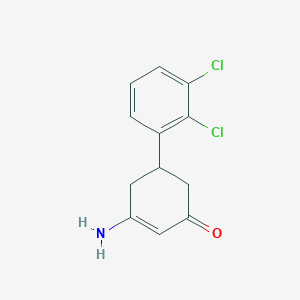

![1-[3-(2H-Pyrazol-3-yl)-phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8434024.png)
